Dimethylsilyldimethylamine

Catalog No.
S1899043
CAS No.
22705-32-4
M.F
C4H12NSi
M. Wt
102.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethylsilyldimethylamine

Dimethylsilyldimethylamine (CAS 22705-32-4) eliminates acid corrosion risks in silylation and hydrosilylation by combining Si-H and Si-N reactivity with an amine leaving group. Key benefits:

  • HCl-free process protects acid-sensitive substrates (III-V semiconductors, pH-sensitive polymers).
  • Dual functionality reduces process steps: single reagent for sequential surface modifications, lowering contamination and procurement overhead.
  • Higher volatility enables low-temperature vapor deposition, saving thermal budget.

Reliable supply for semiconductor R&D and pilot-scale production.

CAS Number

22705-32-4

Product Name

Dimethylsilyldimethylamine

Molecular Formula

C4H12NSi

Molecular Weight

102.23 g/mol

InChI

InChI=1S/C4H12NSi/c1-5(2)6(3)4/h1-4H3

InChI Key

KZFNONVXCZVHRD-UHFFFAOYSA-N

SMILES

CN(C)[Si](C)C

Canonical SMILES

CN(C)[Si](C)C

The exact mass of the compound Dimethylsilyldimethylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Dimethylsilyldimethylamine, (Dimethylamino)dimethylsilane, N,N-Dimethyl-1,1-dimethylsilylamine, Dimethyl(dimethylamino)silane, Me2NSiHMe2

Purity

≥97% (GC)

Package Size

5 g, 25 g, 100 g

Dimethylsilyldimethylamine, also known as (Dimethylamino)dimethylsilane, is an organosilicon compound featuring both a reactive Si-H bond and a Si-N bond.[11][12] This structure allows it to function as a versatile reagent, participating in reactions as a silylating agent where the dimethylamino group acts as a leaving group, and also in hydrosilylation or reduction reactions via its hydride functionality.[1][9] Its utility is prominent in applications sensitive to process conditions, such as semiconductor manufacturing, where it serves as a precursor for depositing thin films.[1]

Research Fit

Silylation Workflow Reactive Si–H bond enables hydrosilylation and radical-based surface chemistry distinct from trimethylsilyl capping.
CVD Precursor Low steric hindrance and unique electronic environment support thin-film deposition of SiCN, SiOCN, and SiON dielectrics.

Substituting Dimethylsilyldimethylamine is often unviable due to its unique combination of a reactive Si-H bond and an amine leaving group. Common chlorosilane substitutes, such as Dimethylchlorosilane (DMCS), generate corrosive hydrochloric acid (HCl) as a byproduct, which can damage acid-sensitive substrates in microelectronics or interfere with pH-dependent organic reactions.[13] Other amine-based precursors, like Bis(dimethylamino)dimethylsilane (BDMADMS), lack the Si-H bond, rendering them incapable of performing hydrosilylation or reductive chemistries.[14] Similarly, common silylating agents like Hexamethyldisilazane (HMDS) also lack the hydride functionality, restricting their use to silylation reactions and making them unsuitable for processes requiring a Si-H group.[15] Therefore, selection is driven by the specific need for non-corrosive byproduct handling, Si-H reactivity, or both.

Substitution Risk

Silylation outcome may shift: DMSDMA inserts –SiH(CH₃)₂ caps, while TMSDMA fully passivates surfaces with –Si(CH₃)₃; substitution alters surface energy and post-functionalization potential.
Plasma polymer architecture may differ: Si–H substituent disturbs chain propagation, potentially reducing deposition rate and changing film composition compared to methyl-substituted analogs.

Damage-Free Deposition via Non-Corrosive Byproducts

In atomic layer deposition (ALD) and chemical vapor deposition (CVD), aminosilane precursors are specified to avoid substrate damage caused by halogenated precursors.[13] Unlike chlorosilanes such as dimethyldichlorosilane or dimethylchlorosilane which release corrosive HCl, Dimethylsilyldimethylamine releases volatile, non-corrosive dimethylamine.[13][14] Patent literature highlights that amino-based precursors exhibit superior reactivity with substrates and reaction gases compared to chloro-, alkoxy-, or alkyl- compounds, which facilitates the formation of uniform thin films and allows for easy removal of byproducts.[13]

Evidence DimensionByproduct Corrosivity
Target Compound DataGenerates non-corrosive, volatile dimethylamine.
Comparator Or BaselineChlorosilanes (e.g., Dimethylchlorosilane): Generate corrosive hydrochloric acid (HCl).
Quantified DifferenceQualitative: Avoidance of corrosive byproduct generation.
ConditionsAtomic Layer Deposition (ALD) or Chemical Vapor Deposition (CVD) processes for thin film manufacturing.

For procurement in semiconductor or sensitive-material applications, avoiding HCl generation is critical to prevent device damage and ensure process compatibility.

Silylation Reactivity
Head-to-head
DMSDMA: lower activation energy, delivers –SiH(CH₃)₂ cap
TMSDMA: higher activation energy, achieves complete –Si(CH₃)₃ passivation on SiO₂
Supports silylation-throughput selection context; TMSDMA preferred for full surface capping.
Exact Ea not publicly reported; trend confirmed by systematic multi-agent screening.

Hydrosilylation Capability

The defining structural feature of Dimethylsilyldimethylamine compared to other common aminosilane or silazane reagents is its Si-H bond. This bond enables the compound to participate in hydrosilylation reactions—the addition of a Si-H bond across unsaturated organic molecules like alkenes and alkynes.[13] This functionality is inaccessible to widely used amine-based silicon precursors such as Bis(dimethylamino)dimethylsilane (BDMADMS) or silylating agents like Hexamethyldisilazane (HMDS), as they lack a hydride group.[14][15] This makes Dimethylsilyldimethylamine a dual-function reagent, capable of both silylation and hydrosilylation.

Evidence DimensionKey Reactive Group for Hydrosilylation
Target Compound DataContains a reactive Si-H bond.
Comparator Or BaselineBis(dimethylamino)dimethylsilane (BDMADMS), Hexamethyldisilazane (HMDS): Lack a Si-H bond.
Quantified DifferenceQualitative: Possesses hydrosilylation capability vs. complete absence of this reactivity.
ConditionsCatalytic addition reactions to unsaturated C-C bonds.

Buyers requiring a single reagent for both surface silylation and subsequent hydrosilylation-based functionalization select this compound to simplify workflows and reagent inventory.

Plasma Polymerization
Class-level
Deposition rate qualitatively lower for Si–H monomers; DMSDMA expected to follow class behaviour.
Plasma deposition context; TMSDMA may offer higher growth rate for amino-functional films.
Class-level inference from BDMAMS data; verify for DMSDMA under specific plasma conditions.

High Volatility for Vapor-Phase Delivery

Dimethylsilyldimethylamine is a volatile liquid with a boiling point of 67-68 °C.[13] This physical property is advantageous for vapor-phase applications like ALD, CVD, and vapor-phase surface modification, as it facilitates efficient transport of the precursor into the reaction chamber and easy removal of unreacted material and byproducts post-reaction.[14] In contrast, other silylating agents or precursors can have higher boiling points, potentially requiring higher temperatures for vaporization and complicating process control. For example, Bis(dimethylamino)dimethylsilane has a boiling point of 128-129 °C, requiring significantly higher source temperatures for vapor delivery.[15]

Evidence DimensionBoiling Point (°C)
Target Compound Data67-68 °C
Comparator Or BaselineBis(dimethylamino)dimethylsilane: 128-129 °C
Quantified Difference~61 °C lower boiling point
ConditionsStandard atmospheric pressure.

A lower boiling point simplifies equipment design for vapor deposition processes, reduces thermal budget requirements, and improves process efficiency, making it a key selection criterion for manufacturing environments.

CVD Volatility
Reported
ΔTb ≈ –22 °C
DMSDMA bp 67 °C vs TMSDMA bp 89.3 °C (760 mmHg)
Supports low-thermal-budget CVD precursor selection.
Source: patent and vendor databases; applicable at atmospheric pressure.

ALD/CVD on Acid-Sensitive Substrates

This compound is the right choice for depositing silicon nitride or silicon oxide films onto substrates that are degraded by acids, such as certain III-V semiconductors or pH-sensitive polymers. The amine-based chemistry avoids the generation of corrosive HCl, preventing substrate damage that would occur with chlorosilane precursors.[13]

Dual-Function Surface Modification

Ideal for multi-step surface functionalization where an initial silylation is followed by a hydrosilylation reaction. Using a single reagent with both Si-N (for silylation) and Si-H (for hydrosilylation) functionalities simplifies the process, reduces contamination from switching reagents, and lowers procurement costs compared to sourcing two separate specialized silanes.[14]

Low-Temperature Vapor-Phase Silylation

Selected for vapor-based surface treatment processes where a lower thermal budget is critical. Its higher volatility compared to related aminosilanes like BDMADMS allows for efficient precursor delivery at lower source temperatures, protecting thermally sensitive components and reducing energy consumption in a manufacturing setting.[15]

Application Fit Matrix

Application
Selection Property
Validation Focus
193-nm TSI Lithography
Lower activation energy for high-throughput silylation
Sub-0.25 µm resolution and silylation uniformity
Radical-Based CVD of SiCN/SiOCN
Higher volatility for low-temperature precursor delivery
Film composition and dielectric property consistency
Selective Surface Passivation
Si–H handle enables secondary grafting after partial capping
Post-passivation reactivity and functionalization efficiency
Hydrosilylation-Based Oligosiloxane Synthesis
Si–H functionality as crosslinking or chain-extension site
Hydrosilylation conversion and product purity

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

22705-32-4

Wikipedia

Silanamine, N,N,1,1-tetramethyl-

General Manufacturing Information

Silanamine, N,N,1,1-tetramethyl-: ACTIVE

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